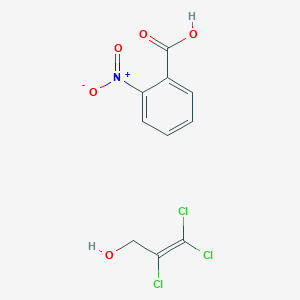
2-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrobenzoic acid: is an organic compound with the formula C₇H₅NO₄. It consists of a carboxylic acid group and a nitro group in the ortho configuration. This compound is commonly used in organic synthesis and as a reagent in various chemical reactions . 2,3,3-Trichloroprop-2-en-1-ol is an organic compound with the formula C₃H₃Cl₃O. It is a chlorinated alcohol and is used in various industrial applications .
Méthodes De Préparation
2-Nitrobenzoic acid: can be prepared by the oxidation of 2-nitrotoluene with nitric acid . Another method involves the nitration of benzoic acid . Industrial production typically involves these methods due to their efficiency and yield.
2,3,3-Trichloroprop-2-en-1-ol: can be synthesized by the chlorination of allyl alcohol. This process involves the addition of chlorine to allyl alcohol, resulting in the formation of the trichlorinated product . Industrial production methods may vary, but they generally follow similar synthetic routes.
Analyse Des Réactions Chimiques
2-Nitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine, forming anthranilic acid.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Formation of Acid Chlorides: The carboxylic acid group can be converted to an acid chloride using chlorinating agents.
2,3,3-Trichloroprop-2-en-1-ol: undergoes reactions typical of alcohols and chlorinated compounds:
Dehydration: It can be dehydrated to form alkenes.
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Applications De Recherche Scientifique
2-Nitrobenzoic acid: is used in:
Organic Synthesis: As a reagent for various chemical reactions.
Biological Research: As a growth supplement for certain bacterial strains.
Analytical Chemistry: For the protection of amine groups.
2,3,3-Trichloroprop-2-en-1-ol: is used in:
Industrial Applications: As a solvent and in the production of other chemicals.
Chemical Research: For studying the reactivity of chlorinated alcohols.
Mécanisme D'action
2-Nitrobenzoic acid: exerts its effects through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form esters and amides . These reactions are facilitated by various enzymes and chemical reagents.
2,3,3-Trichloroprop-2-en-1-ol: acts primarily through its alcohol and chlorine groups. The alcohol group can undergo oxidation and dehydration, while the chlorine atoms can participate in substitution reactions .
Comparaison Avec Des Composés Similaires
2-Nitrobenzoic acid: is similar to other nitrobenzoic acids, such as 3-nitrobenzoic acid and 4-nitrobenzoic acid . its ortho configuration makes it unique in terms of reactivity and applications.
2,3,3-Trichloroprop-2-en-1-ol: can be compared to other chlorinated alcohols, such as 2,3-dichloropropanol and 2,3-dibromo-2-propen-1-ol . Its trichlorinated structure provides distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
62798-87-2 |
|---|---|
Formule moléculaire |
C10H8Cl3NO5 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
2-nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol |
InChI |
InChI=1S/C7H5NO4.C3H3Cl3O/c9-7(10)5-3-1-2-4-6(5)8(11)12;4-2(1-7)3(5)6/h1-4H,(H,9,10);7H,1H2 |
Clé InChI |
BPGHOSAJKMMYLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-].C(C(=C(Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


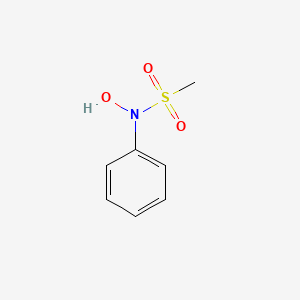
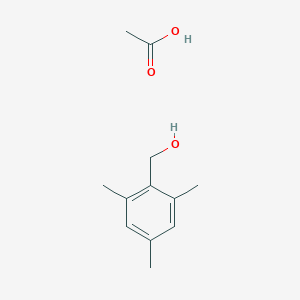
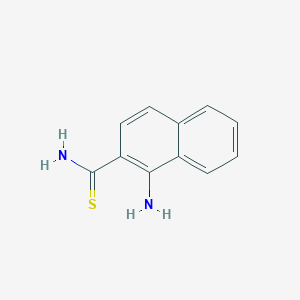

![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
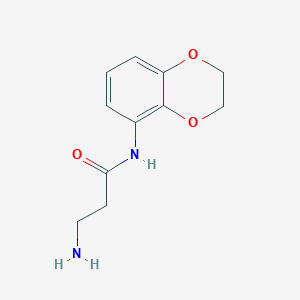
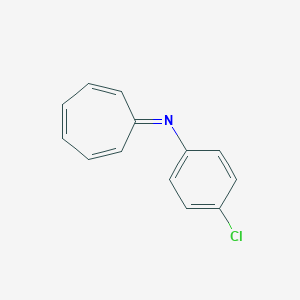
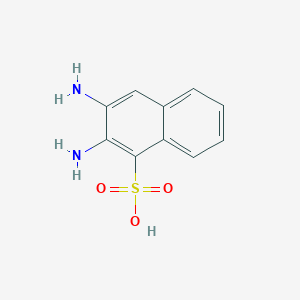
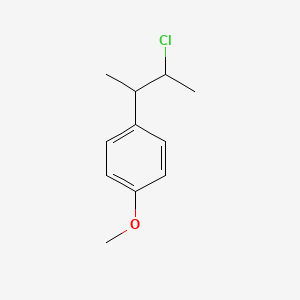
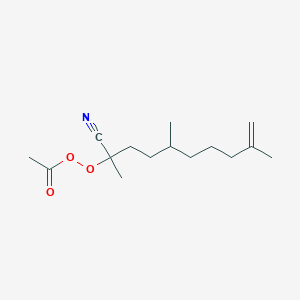
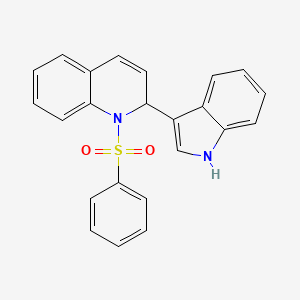

![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
